molecular formula C13H15NO6 B023407 N-Succinyl-L-tyrosine CAS No. 374816-32-7

N-Succinyl-L-tyrosine

Cat. No.: B023407
CAS No.: 374816-32-7
M. Wt: 281.26 g/mol
InChI Key: ZMLAEOWQOQIWJT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Succinyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is succinylated

Biochemical Analysis

Biochemical Properties

N-Succinyl-L-tyrosine is involved in the transamination of prephenate into arogenate in the tyrosine metabolism pathway . This process is performed by three different aminotransferases: 1b aspartate aminotransferase (1b AAT), N-succinyl-L,L-diaminopimelate aminotransferase, and branched-chain aminotransferase . The interaction of this compound with these enzymes plays a crucial role in the biosynthesis of aromatic amino acids .

Cellular Effects

It is known that tyrosine-derived metabolites play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . As a derivative of tyrosine, this compound may have similar influences on cell function.

Molecular Mechanism

The molecular mechanism of this compound is closely related to its role in the tyrosine metabolism pathway. It interacts with specific enzymes to facilitate the transamination of prephenate into arogenate . This process involves binding interactions with biomolecules, enzyme activation, and potential changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of this compound, as well as its long-term effects on cellular function, are important factors in its use in biochemical research .

Metabolic Pathways

This compound is involved in the tyrosine metabolism pathway, specifically in the transamination of prephenate into arogenate . This process involves interactions with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinyl-L-tyrosine can be synthesized through the reaction of L-tyrosine with succinic anhydride. The reaction typically occurs in an aqueous or organic solvent under controlled pH conditions to ensure the succinylation of the amino group without affecting the phenolic hydroxyl group of tyrosine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Succinyl-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and hydrogels

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinyl-L-tyrosine is unique due to its specific structure, which combines the properties of tyrosine and succinic acid. This allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAEOWQOQIWJT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432580
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374816-32-7
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Carboxy-1-oxopropyl)-L-tyrosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Succinyl-L-tyrosine
Reactant of Route 3
Reactant of Route 3
N-Succinyl-L-tyrosine
Reactant of Route 4
Reactant of Route 4
N-Succinyl-L-tyrosine
Reactant of Route 5
Reactant of Route 5
N-Succinyl-L-tyrosine
Reactant of Route 6
Reactant of Route 6
N-Succinyl-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.